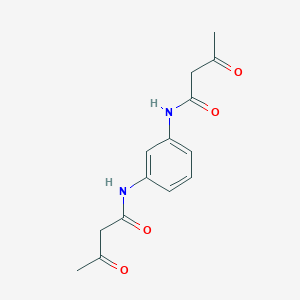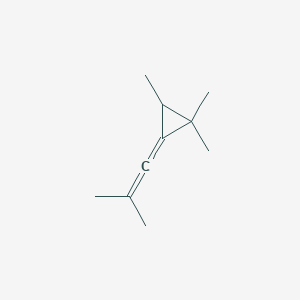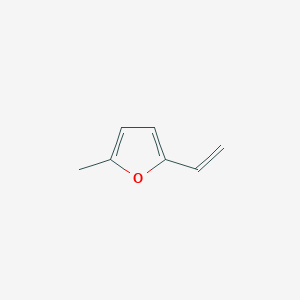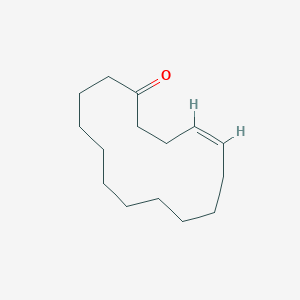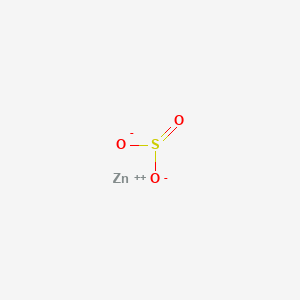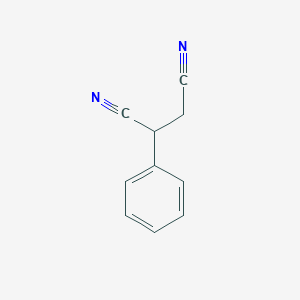
Phenylsuccinonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of phenylsuccinonitrile and related compounds often involves the reaction of specific nitriles with other chemical agents. For instance, a concise synthesis route for 2-(2-hydroxyphenyl)acetonitriles involves the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions, showcasing the versatility of phenyl compounds in synthesis processes (Wu et al., 2014).
Molecular Structure Analysis
The molecular structure of phenylsuccinonitrile and its derivatives can be quite complex. For example, the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, a polysubstituted benzene compound, reveals significant details about the arrangement of its phenyl moieties, cyano, amino, and nitro groups, providing insights into the structural aspects of related compounds (Zhang, 2013).
Chemical Reactions and Properties
Phenylsuccinonitrile participates in various chemical reactions, reflecting its chemical properties. The interaction of phenyl compounds with palladium(II) salts in the presence of olefinic compounds, for example, demonstrates the phenyl migration from the compound to Pd, leading to the phenylation of olefin. This type of reaction highlights the reactivity of phenylsuccinonitrile derivatives in the presence of transition metals (Kawamura et al., 1977).
Physical Properties Analysis
The physical properties of phenylsuccinonitrile, such as solubility and phase behavior, are influenced by its molecular structure. While specific studies on the physical properties of phenylsuccinonitrile itself are rare, analogous compounds, such as phenylalanine derivatives, offer insight into how molecular modifications can affect physical properties like gelation and self-assembly (Das et al., 2017).
Chemical Properties Analysis
The chemical properties of phenylsuccinonitrile, such as reactivity and stability, can be deduced from its behavior in chemical syntheses and reactions. For example, the synthesis of biobased succinonitrile from glutamic acid and glutamine highlights the potential for creating environmentally friendly derivatives of phenylsuccinonitrile, showcasing its versatility and the importance of understanding its fundamental chemical properties (Lammens et al., 2011).
Aplicaciones Científicas De Investigación
-
Material Science
- Summary of Application : Phenylsuccinonitrile can be used in the development of nanomaterials, which have found applications in many sectors including transportation, materials, energy, electronics, medicine, agriculture and environmental science, and consumer and household products .
- Methods of Application : Nanomaterials are synthesized using various methods, and the specific method would depend on the type of nanomaterial being produced .
- Results or Outcomes : With prolific investment into the research and development of nanotechnology products, more practical materials with unique applications continue to evolve .
-
Environmental Remediation
- Summary of Application : Phenylsuccinonitrile can be used in the synthesis of silica-based nanoparticles, which have applications in environmental remediation .
- Methods of Application : The specific method of application would depend on the type of environmental remediation being performed .
- Results or Outcomes : The use of silica-based nanoparticles in environmental remediation has shown promising results, but more research is needed to fully understand their potential .
-
Energy Storage
- Summary of Application : Phenylsuccinonitrile can be used in the synthesis of nanoparticles that can improve the performance and efficiency of energy storage systems used in defense systems, such as batteries or fuel cells .
- Methods of Application : In batteries, nanoparticles can be used as a cathode material to increase the battery’s energy density, rate capability, and cycling stability .
- Results or Outcomes : The use of nanoparticles in energy storage systems has shown promising results, but more research is needed to fully understand their potential .
-
Wastewater Treatment
- Summary of Application : Phenylsuccinonitrile can be used in the synthesis of silica-based nanoparticles, which have applications in wastewater treatment .
- Methods of Application : The specific method of application would depend on the type of wastewater treatment being performed .
- Results or Outcomes : The use of silica-based nanoparticles in wastewater treatment has shown promising results, but more research is needed to fully understand their potential .
-
Drug Delivery
- Summary of Application : Phenylsuccinonitrile can be used in the synthesis of silica-based nanoparticles, which have applications in drug delivery .
- Methods of Application : The specific method of application would depend on the type of drug delivery system being developed .
- Results or Outcomes : The use of silica-based nanoparticles in drug delivery has shown promising results, but more research is needed to fully understand their potential .
Safety And Hazards
Propiedades
IUPAC Name |
2-phenylbutanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c11-7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERNOSOTUDEXCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60929703 | |
| Record name | 2-Phenylbutanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60929703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylsuccinonitrile | |
CAS RN |
13706-68-8 | |
| Record name | Phenylsuccinonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013706688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylbutanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60929703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



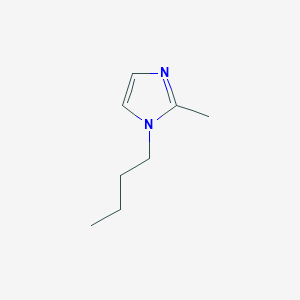
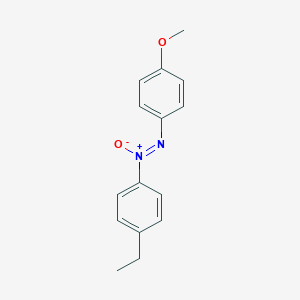
![2-[bis(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B82997.png)
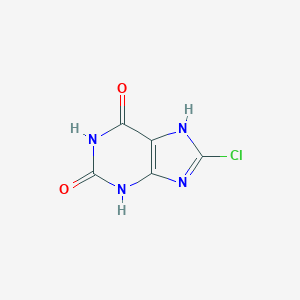
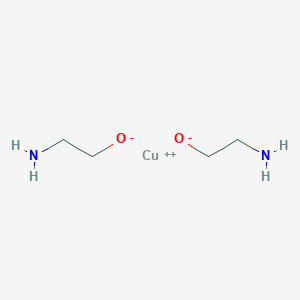
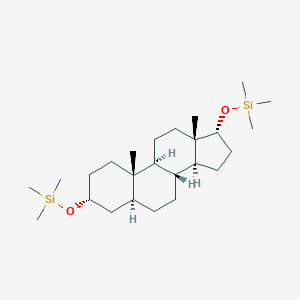
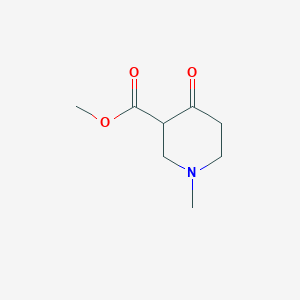
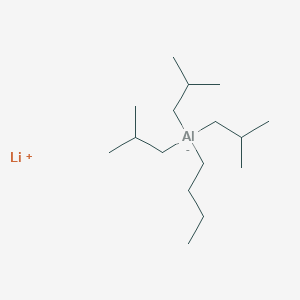
![2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B83012.png)
